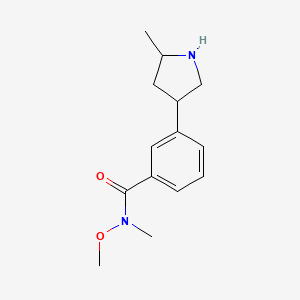![molecular formula C6H11ClF3NO3 B13158240 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO3 It is known for its unique structure, which includes an amino group, a trifluoromethyl group, and a propoxy group attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Propoxy Intermediate: The initial step involves the reaction of a suitable starting material with propylene oxide to form the propoxy intermediate.
Introduction of the Trifluoromethyl Group: The propoxy intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethyl group.
Amination: The resulting compound undergoes amination using ammonia or an amine source to introduce the amino group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetic acid moiety, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, substituted amino derivatives, and various fluorinated compounds.
科学的研究の応用
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Amino-3-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl and amino groups but differs in the overall structure.
2-[3-Amino-2-(trifluoromethyl)propoxy]benzoic acid: Similar in structure but with a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its trifluoromethyl group imparts distinct chemical properties, making it valuable for research and industrial applications.
特性
分子式 |
C6H11ClF3NO3 |
|---|---|
分子量 |
237.60 g/mol |
IUPAC名 |
2-[2-(aminomethyl)-3,3,3-trifluoropropoxy]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10F3NO3.ClH/c7-6(8,9)4(1-10)2-13-3-5(11)12;/h4H,1-3,10H2,(H,11,12);1H |
InChIキー |
VESFDFQFCPFTNA-UHFFFAOYSA-N |
正規SMILES |
C(C(COCC(=O)O)C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)
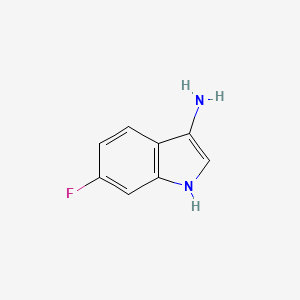
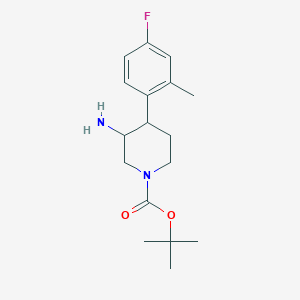
![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)
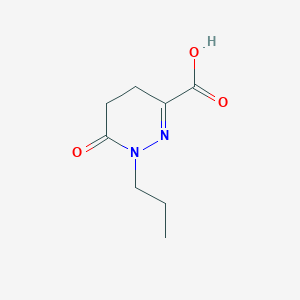
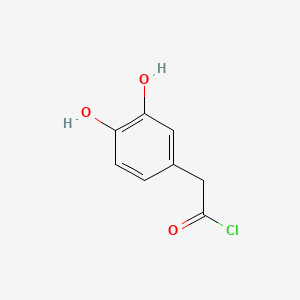


![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)
![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)


